Myosmine

Description

Historical Perspectives in Alkaloid Research

Historically, research into myosmine was closely linked with studies of nicotine (B1678760) and other tobacco alkaloids. As a component of tobacco, this compound was identified and studied as part of the complex mixture of compounds present in tobacco leaves and smoke. Early research focused on its isolation, structural elucidation, and presence in different tobacco varieties. wikidata.org The recognition that this compound is not exclusively found in tobacco but also in various common foods has broadened the scope of historical and ongoing research into its sources and potential exposure routes. tandfonline.comresearchgate.netacs.org

Contemporary Significance in Biochemical and Toxicological Sciences

In contemporary research, this compound is studied for its biochemical interactions and toxicological profile. Its structural similarity to nicotine leads to investigations into its potential interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs), although it shows a much lower affinity for certain subtypes compared to nicotine. biosynth.commedchemexpress.com

This compound's significance in toxicological sciences stems from its potential to undergo metabolic activation, particularly nitrosation and peroxidation, which can lead to the formation of reactive intermediates. tandfonline.comresearchgate.netsrce.hr This metabolic transformation is a key area of research due to the potential for these intermediates to form DNA adducts and contribute to genotoxicity and potential carcinogenicity. tandfonline.comresearchgate.netresearchgate.net Research findings indicate that this compound can express genotoxic effects in human cells in vitro and can form DNA adducts in rats in vivo. acs.orgnih.gov

Furthermore, studies explore this compound's effects on cellular processes, such as oxidative stress and apoptosis. tandfonline.comresearchgate.netsrce.hrtandfonline.com Research in cell cultures has shown that this compound can induce a concentration- and time-dependent reduction in cell viability and proliferation, as well as morphological alterations characteristic of apoptosis. tandfonline.comtandfonline.com

The widespread occurrence of this compound in the diet means that its biochemical and toxicological effects are investigated not only in the context of tobacco exposure but also as a potential dietary factor influencing human health. tandfonline.comresearchgate.netresearchgate.net

Detailed Research Findings:

Research has demonstrated that this compound can be metabolized in biological systems. In Wistar rats, this compound is rapidly metabolized after oral administration. srce.hr One identified metabolic pathway involves the formation of 3-pyridylacetic acid (3-PAA). researchgate.netsrce.hr The nitrosation of this compound can yield 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB) and N'-nitrosonornicotine (NNN), the latter being a known esophageal carcinogen in rats. tandfonline.commedchemexpress.comebi.ac.uk Peroxidation mechanisms involving this compound can lead to unstable oxazirane intermediates. researchgate.netsrce.hr

Studies investigating the genotoxic potential of this compound have utilized various in vitro models. High concentrations of this compound (10–50 mmol L⁻¹) have been shown to induce a weak but significant concentration- and time-dependent genotoxic effect in human lymphocytes and upper aerodigestive tract epithelial cells, as well as in a human esophageal adenocarcinoma cell line. tandfonline.comtandfonline.com

Research on the effects of this compound on antioxidative defense in rat liver indicated that both intraperitoneal and oral administration of this compound at equitoxic doses led to significant changes in markers of oxidative stress, including increased malondialdehyde (MDA) and glutathione (B108866) reductase (GR) activity, and decreased reduced glutathione (GSH) levels and superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx) activities. researchgate.netsrce.hr

Data Tables:

Based on the research findings, the following data can be presented in tables:

| Food Item | This compound Concentration (ng/g) | Source Citation |

| Carrots | 0.02 | acs.org |

| Cream | 6.1 | acs.org |

| Popcorn | High | acs.org |

| Potatoes | High | acs.org |

| Wheat, Maize, Rice | 0.02 - 6.1 (range across various foods) | tandfonline.comresearchgate.net |

| Nuts (Peanuts, Hazelnuts) | Detected | xn--80aabqbqbnift4db.xn--p1aitandfonline.com |

| Cocoa | Detected | tandfonline.comresearchgate.net |

| Milk | Detected | tandfonline.comresearchgate.net |

| Kiwi | Detected | tandfonline.comresearchgate.net |

| Apples | Detected | tandfonline.comresearchgate.net |

| Tomatoes | Detected | tandfonline.comresearchgate.net |

| Pineapple | Detected | researchgate.net |

| Millet | Detected | apexbt.com |

| Biological Sample | Group | This compound Level (Mean ± SD) | Unit | p-value | Source Citation |

| Toenails | Smokers | 66 ± 56 | ng/g | <0.01 | researchgate.netresearchgate.net |

| Toenails | Non-smokers | 21 ± 15 | ng/g | <0.01 | researchgate.netresearchgate.net |

| Saliva | Smokers | 2.54 ± 2.68 | ng/ml | <0.01 | researchgate.netresearchgate.net |

| Saliva | Non-smokers | 0.73 ± 0.65 | ng/ml | <0.01 | researchgate.netresearchgate.net |

| Plasma | Smokers | 0.30 ± 0.35 | ng/ml | <0.05 | researchgate.net |

| Plasma | Non-smokers | 0.16 ± 0.18 | ng/ml | <0.05 | researchgate.net |

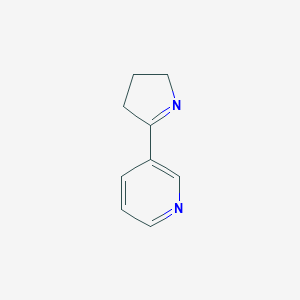

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNGWXJMIILTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70891866 | |

| Record name | Myosmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Myosmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

532-12-7 | |

| Record name | Myosmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myosmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myosmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-Pyrrolin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYOSMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O0A545W4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Myosmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40.5 - 42 °C | |

| Record name | Myosmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Distribution of Myosmine

Presence in Nicotiana Species and Tobacco Products

Myosmine is an alkaloid found in tobacco plants, including Nicotiana tabacum and Nicotiana glutinosa. nih.govwikidata.orgacs.org It is classified as a minor tobacco alkaloid but is considered one of the major tobacco-specific pyridine-containing alkaloids. acs.orgacs.org this compound has been detected in samples of Nicotiana tabacum at concentrations ranging from 0.09% to 0.14%. acs.orgacs.org The conversion of nornicotine (B190312) to this compound has been observed in Nicotiana glutinosa. acs.orgacs.org Beyond the tobacco plant itself, this compound is present in tobacco products and tobacco smoke. Mainstream and sidestream smoke from cigarettes have been found to contain this compound, with reported levels of 13-33 µ g/cigarette in mainstream smoke and 73-224 µ g/cigarette in sidestream smoke. acs.orgacs.org Environmental tobacco smoke (ETS) has also shown the presence of this compound, with an average concentration of 5.4 ± 0.8 µg/m³ in a study of 50 different cigarette brands. acs.orgacs.org

Widespread Distribution in Dietary Sources

Investigations have demonstrated that the occurrence of this compound is not limited to tobacco, but is widespread across a large number of plant families, making dietary sources a significant route of human exposure. researchgate.netacs.orgresearchgate.netacs.orgebi.ac.ukacs.org Quantitative analysis has shown this compound present in various edibles in nanograms per gram amounts. researchgate.netebi.ac.ukacs.org

Cereals and Grains (e.g., maize, rice, wheat, millet)

This compound has been detected in several staple cereals and grains. These include maize, rice, wheat flour, and millet. researchgate.netacs.orgresearchgate.netebi.ac.ukacs.orgapexbt.com Quantitative analysis of raw husked rice showed a mean this compound concentration of 0.6 ± 0.4 ng/g, with a range of 0.19–1.15 ng/g. acs.orgresearchgate.net Raw maize had a mean concentration of 1.3 ± 0.4 ng/g, with a range of 0.48–1.60 ng/g. acs.orgresearchgate.net Raw wheat flour (type 405) contained a mean of 0.4 ± 0.05 ng/g, with a range of 0.37–0.51 ng/g. acs.orgresearchgate.net Raw millet showed a mean this compound concentration of 0.4 ± 0.01 ng/g, with a range of 0.41–0.43 ng/g. acs.orgresearchgate.net Popcorn, derived from maize, also contains this compound, with raw popcorn showing a mean of 4.8 ± 0.4 ng/g and a range of 4.44–5.66 ng/g. acs.orgresearchgate.net

| Cereal/Grain | Form | This compound Concentration (ng/g) ± SD | Range (ng/g) |

| Rice, husked | Raw | 0.6 ± 0.4 | 0.19–1.15 |

| Maize | Raw | 1.3 ± 0.4 | 0.48–1.60 |

| Wheat flour | Raw (Type 405) | 0.4 ± 0.05 | 0.37–0.51 |

| Millet | Raw | 0.4 ± 0.01 | 0.41–0.43 |

| Popcorn | Raw | 4.8 ± 0.4 | 4.44–5.66 |

Tubers (e.g., potato)

Potatoes (Solanum tuberosum) are another dietary source where this compound has been detected. researchgate.netacs.orgresearchgate.netebi.ac.ukacs.orgapexbt.com Cooked, peeled potatoes were found to have a mean this compound concentration of 3.4 ± 0.7 ng/g, with a range of 2.41–4.47 ng/g. acs.orgresearchgate.net

| Tuber | Form | This compound Concentration (ng/g) ± SD | Range (ng/g) |

| Potato | Cooked, peeled | 3.4 ± 0.7 | 2.41–4.47 |

Legumes and Nuts (e.g., peanuts, hazelnuts)

This compound has been identified in nuts and nut products. researchgate.netacs.orgresearchgate.netacs.orgacs.orgebi.ac.ukacs.org Specifically, it has been detected in peanuts (Arachis hypogaea) and hazelnuts (Corylus avellana) in nanograms per gram amounts. acs.orgacs.orgebi.ac.uk

Fruits (e.g., pineapple, kiwi, apples, tomato)

Several fruits have also been found to contain this compound. These include pineapple, kiwi, apples, and tomato. researchgate.netacs.orgresearchgate.netebi.ac.ukacs.orgapexbt.com Raw, peeled apples showed a mean this compound concentration of 1.2 ± 0.04 ng/g, with a range of 1.12–1.25 ng/g. acs.orgresearchgate.net Raw, peeled pineapple had a mean of 0.7 ± 0.03 ng/g, with a range of 0.66–0.72 ng/g. acs.orgresearchgate.net Raw, peeled kiwi contained a mean of 1.4 ± 0.2 ng/g, with a range of 1.15–1.61 ng/g. acs.orgresearchgate.net Raw tomatoes showed a mean concentration of 0.6 ± 0.05 ng/g, with a range of 0.53–0.66 ng/g. acs.orgresearchgate.net Some fruits, such as bananas, tangerines, and grapes, did not show detectable levels of this compound in certain studies. acs.orgresearchgate.netebi.ac.ukacs.org

| Fruit | Form | This compound Concentration (ng/g) ± SD | Range (ng/g) |

| Apple | Raw, peeled | 1.2 ± 0.04 | 1.12–1.25 |

| Pineapple | Raw, peeled | 0.7 ± 0.03 | 0.66–0.72 |

| Kiwi | Raw, peeled | 1.4 ± 0.2 | 1.15–1.61 |

| Tomato | Raw | 0.6 ± 0.05 | 0.53–0.66 |

Beverages and Derived Products (e.g., cocoa, milk, popcorn)

This compound has also been found in certain beverages and products derived from other food sources. Cocoa is one such source. researchgate.netacs.orgresearchgate.netebi.ac.ukacs.orgapexbt.com Raw cocoa powder showed a mean this compound concentration of 0.8 ± 0.06 ng/g, with a range of 0.68–0.85 ng/g. acs.orgresearchgate.net Milk is another dietary component where this compound has been detected. researchgate.netacs.orgresearchgate.netebi.ac.ukacs.orgapexbt.comacs.org Milk with 3.5% fat had a mean concentration of 1.2 ± 0.07 ng/mL, with a range of 1.16–1.35 ng/mL. acs.orgresearchgate.net Cream (30% fat) showed a higher mean concentration of 6.1 ± 1.2 ng/g, with a range of 5.93–6.26 ng/g, suggesting contamination may increase with higher fat levels. acs.orgresearchgate.net Popcorn, as mentioned in the cereals section, is also included here as a derived product containing this compound. researchgate.netacs.orgresearchgate.netebi.ac.ukacs.orgapexbt.com

| Beverage/Product | Form | This compound Concentration (Units) ± SD | Range (Units) |

| Cocoa | Raw powder | 0.8 ± 0.06 ng/g | 0.68–0.85 ng/g |

| Milk (3.5% fat) | Liquid | 1.2 ± 0.07 ng/mL | 1.16–1.35 ng/mL |

| Cream (30% fat) | Cream | 6.1 ± 1.2 ng/g | 5.93–6.26 ng/g |

| Popcorn | Raw | 4.8 ± 0.4 ng/g | 4.44–5.66 ng/g |

This compound is a pyridine-containing alkaloid found in various plants, notably tobacco (Nicotiana tabacum) nih.govacs.org. It is chemically related to nicotine (B1678760) researchgate.net. While initially considered primarily a tobacco alkaloid, research has revealed its widespread occurrence in numerous plant families and various edible products acs.orgresearchgate.nettandfonline.com.

This compound's presence extends beyond tobacco plants to a variety of staple foods, vegetables, and fruits acs.orgresearchgate.nettandfonline.comacs.org. Quantitative analysis has detected this compound in nanograms per gram amounts in these edibles researchgate.netacs.org.

Positively tested food items include:

Staple foods such as maize, rice, wheat flour, millet, and potato. researchgate.netacs.org

Milk and cocoa. researchgate.netacs.org

Fruits and vegetables like popcorn, tomato, carrot, pineapple, kiwi, and apples. researchgate.netacs.org

The widespread occurrence of this compound across a large number of plant families suggests the possibility of an as-yet unknown biosynthetic pathway in plants that is independent of other tobacco alkaloids acs.org.

Absence in Specific Edibles (e.g., lettuce, spinach, cucumber)

Despite its broad distribution in many plant-based foods, this compound has been found to be undetectable in certain vegetables and fruits. These include lettuce, spinach, cucumber, onion, banana, tangerines, and grapes. researchgate.netacs.orgebi.ac.ukresearchgate.netscispace.com

Environmental and Human Exposure Pathways

Human exposure to this compound can occur through various pathways, with significant contributions from environmental sources and dietary intake.

Environmental Tobacco Smoke (ETS) Contribution

Environmental Tobacco Smoke (ETS), also known as secondhand smoke, is a known source of this compound exposure acs.orgnih.govrepec.org. Studies have measured this compound as a gas-phase constituent of ETS nih.govrepec.orgcapes.gov.br. For instance, a study analyzing ETS from different cigarette brands detected this compound in ETS at concentrations averaging 5.4 ± 0.8 μg/m³ acs.org. Estimations based on airborne concentrations of this compound in ETS suggest an uptake ranging from 3.65 to 803.00 μ g/year for nonsmokers with low to high ETS exposure, respectively acs.org.

Dietary Intake and Human Body Burden

Dietary intake is a considerable contributor to the human body burden of this compound, with sources other than tobacco contributing significantly ebi.ac.ukresearchgate.netresearchgate.net. This compound's presence in a wide array of commonly consumed foods means that the diet represents a notable exposure pathway acs.orgresearchgate.nettandfonline.comcaymanchem.comncats.io.

Based on per capita consumption data of tested foods and dietary components in Germany, an average dietary this compound uptake of 475 μ g/year has been calculated. This estimation does not include potential contributions from unidentified sources or individual variations in diet composition. acs.org

Table 1 provides an estimation of dietary this compound exposure based on per capita consumption of certain foods in Germany.

| Food | Per Capita Consumption ( kg/year ) | Average this compound Exposure (μ g/year ) |

| Rice | 3.5 | 2.10 |

| Maize | 4.5 | 5.85 |

| Wheat flour | 58.9 | 23.56 |

| Millet | 0.4 | 0.16 |

| Potato | 70 | 238.00 |

| Tomato | 16.6 | 9.96 |

Table 1: Estimated Dietary this compound Exposure from Selected Foods Based on German Consumption Data acs.org

Consumption of nuts and nut products has also been identified as a significant source of this compound exposure acs.org.

Detection in Human Biological Matrices (e.g., toenail, plasma, saliva)

This compound can be detected in human biological matrices, serving as a marker of exposure researchgate.nettandfonline.comresearchgate.netnih.govresearchgate.net. Analytical methods, such as gas chromatography-mass spectrometry (GC/MS), have been established for determining this compound levels in plasma, saliva, and toenails researchgate.netnih.govresearchgate.netx-mol.com.

Plasma analysis has also confirmed differences in this compound levels between smokers and non-smokers, although these differences were less pronounced than for cotinine (B1669453) researchgate.netresearchgate.netnih.gov. In one study, this compound concentrations in the plasma of smokers were 0.30 ± 0.35 ng/ml versus 0.16 ± 0.18 ng/ml in non-smokers (p < 0.05) researchgate.netresearchgate.netnih.gov.

Toenails are considered a potential long-term marker for biomonitoring human exposure to tobacco smoke constituents, including this compound researchgate.net. While plasma and saliva can serve as short-term biomarkers, this compound's relatively short half-life in plasma (approximately 1 hour in rats) may lead to larger intra- and interindividual variations in these matrices compared to toenails researchgate.net.

Biosynthesis and Chemical Synthesis of Myosmine

Endogenous Formation Pathways

Role as an Intermediate in Nicotine (B1678760) Biosynthesis

The biosynthesis of nicotine in plants, particularly in the Nicotiana genus, involves the coupling of two cyclic structures: a pyridine (B92270) ring derived from nicotinic acid and a pyrrolidine (B122466) ring derived from the N-methyl-Δ¹-pyrrolinium cation. wikipedia.orgnih.gov While myosmine is chemically related to nicotine and is found in tobacco, its role as a direct intermediate in the primary nicotine biosynthesis pathway is not explicitly stated in the search results as a standard step. The key coupling step in nicotine biosynthesis is described as occurring between the N-methyl-Δ¹-pyrrolinium cation and an intermediate derived from nicotinic acid, such as 2,5-dihydropyridine. wikipedia.org Enzymes like A622 and berberine (B55584) bridge enzyme-like proteins (BBLs) are involved in the condensation that leads to nicotine formation. nih.govbiorxiv.orgresearchgate.net

However, this compound is discussed in the context of nicotine degradation or transformation pathways in some microorganisms. For instance, in Mycolicibacterium sp. strain SMGY-1XX, this compound was identified as an intermediate during the degradation of nornicotine (B190312). researchgate.net This suggests this compound can be formed biologically, but the primary literature on nicotine biosynthesis focuses on other intermediates leading directly to nicotine.

Bioconversion from Related Alkaloids (e.g., Nornicotine)

This compound can be formed through the bioconversion of related alkaloids, particularly nornicotine. Oxidation of nornicotine with hydrogen peroxide has been shown to yield this compound-N'-oxide, which upon pyrolysis, gives this compound. tandfonline.com

Microbial degradation studies also indicate the conversion of nornicotine to this compound. In Mycolicibacterium sp. strain SMGY-1XX, this compound was found as a degradation intermediate of nornicotine. researchgate.net Similarly, in Shinella sp. strain HZN7, nornicotine degradation involves hydroxylation to 6-hydroxy-nornicotine, which is then catalyzed by 6-hydroxy-nicotine oxidase (NctB) to generate 6-hydroxy-myosmine. researchgate.netexlibrisgroup.comnih.gov Although 6-hydroxy-myosmine is formed, it spontaneously hydrolyzes into 6-hydroxy-pseudooxy-nornicotine in this specific bacterial pathway. researchgate.netnih.gov

Furthermore, electrochemical oxidation of (R)-nornicotine has been explored as a method to convert the undesirable enantiomer back to this compound in the context of synthesizing (S)-nicotine. mdpi.com

Laboratory and Industrial Synthesis Methodologies

This compound can be synthesized through various chemical and enzymatic routes in the laboratory and industrially.

Conventional Chemical Synthesis Routes

Several conventional chemical synthesis methods for this compound have been reported. One approach involves the condensation of N-vinylpyrrolidone with ethyl nicotinate. nih.govscispace.comresearchgate.net This reaction, often carried out in the presence of a base like sodium methoxide (B1231860), yields a condensation product that is subsequently treated with acid to produce this compound. nih.govscispace.com A modified method using this approach in toluene (B28343) with sodium methoxide and subsequent treatment with concentrated hydrochloric acid has been reported to yield this compound with a 60% yield. nih.gov

Another reported synthesis method involves a two-step process starting from a pyridine aldehyde ketone compound and a brominated nitrile compound, undergoing coupling and subsequent hydrogenation cyclization. patsnap.com This method is claimed to have advantages such as readily available raw materials, simple steps, mild reaction conditions, and convenient product separation, with potential for large-scale production. patsnap.com

Pyrolysis of nicotine has also been shown to produce this compound, although this is typically in the context of degradation studies rather than a primary synthetic method. tandfonline.comcoresta.org

Enzymatic Synthesis Approaches (e.g., Imine Reductase Activity)

Enzymatic methods are increasingly being explored for the synthesis of this compound derivatives or as a step in the synthesis of related compounds like nornicotine and nicotine, often utilizing this compound as a substrate. Enzymes with imine reductase (IRED) activity are particularly relevant in this context. proquest.comacs.orgfigshare.comresearchgate.netacs.orggoogle.comgoogle.com

While the direct enzymatic synthesis of this compound from simpler precursors is less documented in the provided sources, enzymes play a crucial role in the conversion of this compound to other alkaloids. For example, imine reductases are used to convert this compound to (S)-nornicotine. proquest.comacs.orgfigshare.comresearchgate.netacs.orggoogle.comgoogle.com This reaction is a key step in some synthetic routes to produce enantiomerically pure (S)-nicotine. proquest.comgoogle.comgoogle.comresearchgate.netscirp.org The use of co-immobilized imine reductase and glucose dehydrogenase has been shown to efficiently synthesize (S)-nornicotine from this compound with high chiral purity. acs.orgfigshare.comacs.org

Stereoselective Synthesis of this compound and Derivatives

This compound itself is a prochiral molecule due to the imine double bond in its pyrroline (B1223166) ring, and thus does not have enantiomers. However, stereoselective synthesis is highly relevant when this compound is used as a precursor for chiral compounds like (S)-nornicotine and (S)-nicotine. proquest.comgoogle.comgoogle.comresearchgate.netscirp.org

Stereoselective synthesis of (S)-nornicotine from this compound can be achieved enzymatically using imine reductases. proquest.comacs.orgfigshare.comresearchgate.netacs.orggoogle.comgoogle.com This enzymatic reduction is often highly enantioselective, leading to (S)-nornicotine with high enantiomeric excess. acs.orgfigshare.comacs.orggoogle.com For example, processes using enzymes capable of converting this compound to (S)-nornicotine can achieve enantiomeric excess of at least 90%, and preferably over 99%. google.com

Chemical methods for the stereoselective synthesis of nicotine, sometimes involving this compound as an intermediate reduced to nornicotine, followed by resolution or asymmetric synthesis, have also been developed. mdpi.comnih.govresearchgate.net Some patented methods for producing enantiomerically pure nicotine utilize the reduction of this compound to nornicotine as a step, followed by enantiomeric separation or stereoselective methylation. mdpi.comnih.govresearchgate.netscirp.org

Here is a summary of some synthesis methods for this compound:

| Method | Starting Materials | Key Reagents/Conditions | Reported Yield | Reference |

| Conventional Chemical Synthesis | N-vinylpyrrolidone, Ethyl nicotinate | Sodium methoxide, Toluene, HCl, Heat | 60% | nih.gov |

| Conventional Chemical Synthesis | Pyridine aldehyde ketone, Brominated nitrile | Alkaline condition, Hydrogen source, Catalyst, Solvent | Not specified | patsnap.com |

| Bioconversion/Degradation | Nornicotine | Hydrogen peroxide | Not specified | tandfonline.com |

| Bioconversion (Microbial Degradation) | Nornicotine | Mycolicibacterium sp. SMGY-1XX enzymes | Intermediate | researchgate.net |

| Bioconversion (Microbial Degradation) | Nornicotine | Shinella sp. HZN7 enzymes (NctA, NctB) | Intermediate | researchgate.netnih.gov |

| Electrochemical Oxidation (of (R)-Nornicotine) | (R)-Nornicotine | Electrochemical cell (Cu anode, stainless steel cathode), LiBF₄ in CH₃CN | Not specified | mdpi.com |

Here is a summary of enzymatic conversions involving this compound:

| Conversion | Enzyme Class | Substrate | Product | Stereoselectivity | Reference |

| Reduction of imine double bond | Imine Reductase (IRED) | This compound | (S)-Nornicotine | High (≥ 90% ee) | proquest.comacs.orggoogle.com |

| Oxidation (Microbial) | 6-hydroxy-nicotine oxidase (NctB) | 6-hydroxy-nornicotine | 6-hydroxy-myosmine | Not applicable | researchgate.netnih.gov |

Myosmine Metabolism and Biotransformation Pathways

In Vivo Metabolic Fate

Studies in Wistar rats administered with labeled myosmine have provided key insights into its in vivo metabolic fate. ebi.ac.ukresearchgate.netnih.gov Following oral administration, radioactivity is largely recovered in urine and feces within 48 hours. ebi.ac.ukresearchgate.netnih.gov Urinary excretion accounts for the majority of the recovered radioactivity, with higher percentages observed at lower doses. ebi.ac.ukresearchgate.netnih.gov Excretion in urine is nearly complete within 24 hours. ebi.ac.ukresearchgate.netnih.gov

Identification of Major Urinary Metabolites (e.g., 3-Pyridylacetic Acid, 4-Oxo-4-(3-pyridyl)butanoic Acid)

The primary urinary metabolites of this compound in rats are 3-pyridylacetic acid and 4-oxo-4-(3-pyridyl)butanoic acid (also referred to as keto acid). ebi.ac.ukresearchgate.netnih.govhmdb.ca These two metabolites collectively account for over 70% of the total radioactivity found in urine. ebi.ac.ukresearchgate.netnih.gov 4-Oxo-4-(3-pyridyl)butanoic acid is typically the most abundant major metabolite, contributing between 50% and 63% of the total radioactivity in urine, while 3-pyridylacetic acid accounts for 20% to 26%. ebi.ac.ukresearchgate.netnih.gov The percentage of 4-oxo-4-(3-pyridyl)butanoic acid may increase significantly at higher doses. researchgate.net

Here is a table summarizing the major urinary metabolites:

| Metabolite | Percentage of Total Radioactivity in Urine |

| 4-Oxo-4-(3-pyridyl)butanoic Acid | 50-63% |

| 3-Pyridylacetic Acid | 20-26% |

Characterization of Minor Metabolites (e.g., 3-Pyridylmethanol, 3'-Hydroxythis compound, 4-Hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB))

In addition to the major metabolites, several minor metabolites have been identified in the urine of rats treated with this compound. ebi.ac.ukresearchgate.netnih.govresearchgate.net These include 3-pyridylmethanol, 3'-hydroxythis compound, and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB). ebi.ac.ukresearchgate.netnih.govresearchgate.net These minor metabolites collectively account for less than 10% of the total radioactivity in urine. researchgate.net Specifically, 3-pyridylmethanol contributes 3-5%, 3'-hydroxythis compound approximately 2%, and HPB 1-3%. ebi.ac.ukresearchgate.netnih.govresearchgate.net 3'-Hydroxythis compound is considered to be exclusively formed from this compound and has been suggested as a potential urinary biomarker for this compound exposure. ebi.ac.ukresearchgate.netnih.gov

Here is a table summarizing the minor urinary metabolites:

| Metabolite | Percentage of Total Radioactivity in Urine |

| 3-Pyridylmethanol | 3-5% |

| 3'-Hydroxythis compound | ~2% |

| 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) | 1-3% |

Tissue Distribution and Excretion Dynamics

Following intravenous administration in rats, radioactivity from this compound is rapidly eliminated, primarily through renal excretion. nih.gov Approximately 30% of the administered radioactivity is recovered in urine within the first 4 hours, with excretion in urine (72%) and feces (15%) being nearly complete after 24 hours. nih.gov Rapid concentration of radioactivity has been observed in the stomach, salivary glands, and lachrymal glands. nih.gov High levels of labeling were found in the accessory genital gland at 1 and 4 hours post-treatment. nih.gov Nonextractable radioactivity was present in esophageal tissue and melanin. nih.gov The half-lives for the disappearance of radioactivity from various tissues are approximately 1 hour. nih.gov In vitro incubation with labeled this compound also showed nonextractable labeling in eye and esophagus sections. nih.gov

In Vitro Biotransformation Mechanisms

In vitro studies have shed light on the mechanisms by which this compound can be biotransformed, particularly through nitrosation and peroxidation reactions. ebi.ac.uktandfonline.comacs.orgaacrjournals.orgnih.gov

N-Nitrosation Pathways and Products (e.g., N'-Nitrosonornicotine (NNN), HPB)

This compound can be readily nitrosated, particularly under acidic conditions (pH 2-4). ebi.ac.uktandfonline.comnih.gov This reaction yields two major products: 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) and N'-nitrosonornicotine (NNN). ebi.ac.uktandfonline.comresearchgate.netnih.govnih.govresearchgate.net Maximal formation of HPB occurs at pH 2, while maximal formation of NNN occurs at pH 3. nih.gov In vitro experiments have shown that this compound nitrosation can lead to the formation of DNA adducts. nih.govresearchgate.net HPB is also formed via a 4-(3-pyridyl)-4-oxobutanediazohydroxide intermediate, which is also involved in the metabolism of other tobacco-specific nitrosamines like NNN and NNK. ebi.ac.uk

Peroxidation Reactions and Reactive Intermediates (e.g., Oxazirane)

Peroxidation is another significant pathway for this compound activation, employing unstable oxazirane intermediates. ebi.ac.uktandfonline.comscience.govscience.govresearchgate.net In vitro peroxidation of this compound with hydrogen peroxide and acetic acid anhydride (B1165640) yields several products, including 3-pyridylacetic acid, 4-oxo-4-(3-pyridyl)butanoic acid (keto acid), 3-pyridylmethanol, HPB, and nornicotyrine. acs.orgaacrjournals.orgnih.govresearchgate.netepa.gov The product pattern can change over time due to degradation, formation, and conversion of reaction products. acs.orgnih.govresearchgate.net Peroxidation of this compound may contribute to the in vivo formation of metabolites such as 3-pyridylacetic acid, keto acid, 3-pyridylmethanol, and HPB observed in rats. acs.orgnih.govepa.gov The formation of 3-pyridylmethanol in peroxidation assays and in rat metabolism suggests its potential oxidation to nicotinic acid. ebi.ac.ukscience.govscience.govuni-muenchen.de

Enzyme-Mediated Transformations and Associated Pathways

Enzyme-mediated transformations play a significant role in the metabolism of this compound in mammals. Studies in Wistar rats have identified several key metabolites resulting from these enzymatic processes. The two primary metabolites found in urine are 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) and 3-pyridylacetic acid (3-PAA). researchgate.netaacrjournals.org These two metabolites can account for a significant portion of the total radioactivity recovered after this compound administration. researchgate.net Minor metabolites detected include 3-pyridylmethanol, 3'-hydroxythis compound, and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB). researchgate.net The formation of 3'-hydroxythis compound is considered exclusive to this compound metabolism and may serve as a potential urinary biomarker for this compound exposure. researchgate.net

While the complete enzymatic pathways are still under investigation, research suggests that peroxidation of this compound can occur, leading to the formation of HPB. aacrjournals.org This peroxidation pathway is supported by the detection of high amounts of the keto acid, a follow-up product of HPB, in the urine of this compound-treated rats. aacrjournals.org Enzymes with imine reductase activity, such as NADH/NADPH dependent oxidoreductases, including dehydrogenases (e.g., 6-phosphogluconate dehydrogenases) and imine reductases, have been shown to convert this compound to (S)-nornicotine in enzymatic processes. google.comgoogle.com

Table 1: Major and Minor Metabolites of this compound in Wistar Rats

| Metabolite | Relative Abundance in Urine (%) |

| 4-oxo-4-(3-pyridyl)butanoic acid | 50-63 |

| 3-pyridylacetic acid | 20-26 |

| 3-pyridylmethanol | 3-5 |

| 3'-hydroxythis compound | 2 |

| 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) | 1-3 |

*Based on data from studies in Wistar rats. researchgate.net

Microbial Degradation of this compound

Microbial degradation represents an important process for the breakdown of this compound in the environment, particularly in tobacco-growing soil where it is present. researchgate.netnih.gov Microorganisms capable of utilizing tobacco alkaloids as sole sources of carbon and nitrogen have been identified. nih.govcapes.gov.br

Isolation and Characterization of this compound-Degrading Microorganisms (e.g., Sphingopyxis sp. J-6)

A novel bacterial strain, Sphingopyxis sp. J-6, capable of degrading this compound has been isolated from tobacco-growing soil. researchgate.netnih.gov This strain has been characterized as a new species within the genus Sphingopyxis. researchgate.netnih.gov The isolation and identification of such specific this compound-degrading bacteria highlight the potential for bioremediation strategies targeting this compound. nih.gov

Elucidation of Novel Microbial Degradation Products and Pathways (e.g., 5-(3-pyridyl)tetrahydrofuranone-2 (PTHF), 4-hydroxy-4-(3-pyridyl)butanoic acid (HPBA))

Analysis of the this compound degradation products by Sphingopyxis sp. J-6 using advanced analytical techniques like HPLC and UHPLC-MS/MS has led to the identification of eight metabolites. researchgate.netnih.gov Among these, 3-pyridylacetic acid (3-PAA), 5-(3-pyridyl)tetrahydrofuranone-2 (PTHF), and 4-hydroxy-4-(3-pyridyl)butanoic acid (HPBA) were identified as novel metabolites not previously observed in the microbial degradation of tobacco alkaloids. researchgate.netnih.gov

Table 2: Novel Microbial Degradation Products of this compound by Sphingopyxis sp. J-6

| Degradation Product |

| 3-pyridylacetic acid (3-PAA) |

| 5-(3-pyridyl)tetrahydrofuranone-2 (PTHF) |

| 4-hydroxy-4-(3-pyridyl)butanoic acid (HPBA) |

*Identified in the degradation pathway of this compound by Sphingopyxis sp. J-6. researchgate.netnih.gov

Based on the identified metabolites and genomic analysis, a previously unreported bacterial degradation pathway for tobacco alkaloids has been proposed. researchgate.netnih.gov

Comparative Analysis with Mammalian Metabolic Pathways

Interestingly, some of the metabolites found in the microbial degradation of this compound by Sphingopyxis sp. J-6, such as 3-PAA, PTHF, and HPBA, have also been observed in the nicotine (B1678760) metabolic pathways of humans and animals. researchgate.netnih.gov Specifically, 3-PAA, a major end product of nicotine metabolism in humans, is also an end product of this compound degradation in strain J-6. researchgate.netnih.gov Furthermore, the downstream part of the proposed bacterial pathway for converting a related compound (SP) to 3-PAA shows resemblance to the mammalian metabolic pathway for the same conversion. researchgate.netnih.gov This comparative analysis provides novel insights into the degradation pathways and mechanisms of this compound, contributing to a deeper understanding of its fate in both the environment and within the human body. researchgate.netnih.gov

Pharmacological and Biochemical Effects of Myosmine

Modulation of Receptor Systems

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChR)

Myosmine, as a nicotinoid, interacts with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in the nervous and muscular systems and are implicated in various neurological conditions and addiction. While nicotine (B1678760) is known for its selective binding to the α4β2 nAChR subtype, which is associated with the pleasure response and addiction in the central nervous system, this compound exhibits weaker binding affinity to the α4β2 nAChR subtype. Specifically, this compound has a reported Ki value of 3.3 µM for α4β2 nAChRs, compared to nicotine's Ki value of 11.13 nM for the same subtype. Studies using computational models of the α4β2 nAChR binding pocket have correlated the binding affinity of various nicotinoids, including this compound, to their potential addictive characteristics. These studies suggest that the binding affinity to the nAChR binding pocket is a strong predictor of a nicotinoid's addiction potential.

Influence on Neurotransmitter Systems (e.g., Dopamine (B1211576) Release)

This compound has been shown to influence neurotransmitter systems, particularly the release of dopamine. Studies in adult rats have demonstrated that this compound can increase dopamine release in the nucleus accumbens, a brain region involved in reward and motivation. This effect, however, was not observed in adolescent rats, suggesting that the impact of this compound on dopamine release may require a fully developed dopamine system. While this compound-induced dopamine release in the nucleus accumbens in adults may contribute to tobacco dependence, the precise nature of this role requires further elucidation. It is worth noting that in the same studies, this compound produced aversion in both adult and adolescent rats, indicating a complex pharmacological profile that is not solely linked to the rewarding effects typically associated with dopamine release in this region.

Enzymatic Activity Modulation

Inhibition of Human Aromatase (EC 1.14.14.14)

This compound has been identified as an inhibitor of human aromatase (EC 1.14.14.14). Aromatase is an enzyme responsible for the conversion of testosterone (B1683101) to estradiol, playing a significant role in sex hormone homeostasis. Research indicates that this compound inhibits this conversion with an IC50 value of 33 ± 2 µM. This makes this compound sevenfold more potent as an aromatase inhibitor compared to nicotine, which has an IC50 of 223 ± 10 µM. The inhibition of aromatase by this compound may have implications for sexual hormone homeostasis.

Table: Inhibition of Human Aromatase by this compound and Nicotine

| Compound | IC50 (µM) |

| This compound | 33 ± 2 |

| Nicotine | 223 ± 10 |

*Data derived from research on the inhibition of human aromatase.

Effects on Other Metabolic Enzymes

Beyond aromatase, this compound has been investigated for its effects on other metabolic enzymes, particularly those involved in antioxidative defense. Studies in rats have shown that this compound can alter hepatic function by affecting the activity of several enzymes and the levels of non-enzymatic antioxidants. This compound administration led to decreased levels of reduced glutathione (B108866), superoxide (B77818) dismutase, and glutathione peroxidase activities. Conversely, it increased the activity of malondialdehyde, catalase, and glutathione reductase. These effects suggest that this compound can induce significant lipid peroxidation in the liver and disrupt hepatic enzymatic and non-enzymatic antioxidative defenses, with pro-oxidant effects comparable to those of nicotine.

Impact on Cellular Physiology

Research has explored the impact of this compound on cellular physiology, including its potential for genotoxic effects and its interaction with cellular processes. This compound has been implicated in DNA damage through pyridyloxobutylation, a mechanism similar to that of tobacco-specific nitrosamines. While its occurrence is not limited to tobacco, this compound has demonstrated genotoxic effects in human cells in the comet assay. In vitro studies have shown that this compound can be rapidly nitrosated under acidic conditions, forming DNA adducts. Furthermore, this compound has been shown to inhibit the repair of DNA lesions induced by other genotoxic agents in human lymphocytes. These findings suggest that this compound can exert significant genotoxic effects under certain cellular conditions, potentially contributing to DNA damage and impacting cellular integrity.

Effects on Smooth Muscle Contractility (e.g., Intestinal Segments)

Research on the specific effects of this compound on intestinal smooth muscle contractility is limited in the provided search results. One study examined the effect of this compound and other nicotine alkaloids on microcirculation in various rat tissues, including skeletal muscle, skin, and mesentery. At high concentrations (10-4 M), this compound had the weakest vasoconstrictory effect on the mesentery vascular bed compared to other tested substances. Lower doses reduced blood flow and velocity, while higher doses increased them. The vasoconstriction induced by this compound (10-2 M) was minimal in the large arterioles of skeletal muscle. fda.gov While this study provides some insight into this compound's effects on vascular smooth muscle in the mesentery, it does not directly address its impact on intestinal smooth muscle contractility.

Studies on smooth muscle contractility in intestinal segments often focus on the role of proteins like myosin light chain kinase (MLCK) and myosin phosphatase target subunit 1 (MYPT1), which are central to regulating contraction. nih.govnih.gov However, the provided information does not detail how this compound specifically interacts with these mechanisms or affects intestinal smooth muscle function.

Influence on Reproductive System Physiology

Direct information detailing the specific influence of this compound on reproductive system physiology is not extensively available in the provided search results. However, related tobacco alkaloids, particularly nicotine, have been shown to impact reproductive hormone homeostasis. Smoking, which involves exposure to various tobacco alkaloids including this compound, has been reported to perturb hormone balance, potentially leading to dysfunction in hormonally regulated reproductive processes such as fertility and the onset of menopause. nih.gov

Studies on smoking have indicated associations with shorter menstrual cycles, dysmenorrhea, early menopause, and adverse effects on folliculogenesis. Smoking can also lower blood and follicular fluid levels of progesterone (B1679170) and estrogen while increasing serum testosterone and sex-hormone-binding globulin (SHBG) levels, thereby affecting reproductive function. nih.gov Furthermore, smoking may interfere with steroid synthesis in ovarian follicles and negatively impact estrogen metabolism in the liver. nih.gov

While these findings highlight the impact of tobacco smoke constituents collectively on the reproductive system, the specific contribution and influence of this compound in these processes are not clearly delineated in the search results.

Toxicological and Carcinogenic Potential of Myosmine

Genotoxicity Studies

Myosmine has demonstrated genotoxic effects in various in vitro models, indicating its potential to damage genetic material. tandfonline.comtandfonline.comncats.io

DNA Damage Induction (e.g., Comet Assay)

The alkaline single-cell microgel electrophoresis, or Comet assay, has been used to assess DNA damage induced by this compound. Studies have shown that this compound can induce DNA single-strand breaks, alkali-labile sites, and incomplete excision repair sites. nih.govnih.gov

In human lymphocytes, a dose-dependent increase in DNA migration, measured by the Olive tail moment (OTM), was observed after a one-hour incubation with this compound at concentrations ranging from 5 to 50 mM. OTM values increased from 1.29 ± 0.13 in controls to 18.25 ± 1.59 at 50 mM this compound. nih.gov Prolonged incubation of human lymphocytes with 10 mM this compound for up to 24 hours also showed a significant time-dependent increase in DNA migration, with OTM values rising from 3.45 ± 0.43 to 57.77 ± 8.24. nih.gov

Similar DNA damage was observed in human nasal mucosal cells, with OTM values increasing from 1.17 ± 0.12 in controls to 21.67 ± 2.97 after a one-hour incubation with this compound at concentrations up to 100 mM. nih.gov

In a human esophageal adenocarcinoma cell line (OE33), this compound also induced DNA damage. Under neutral conditions, high concentrations (25-50 mM) were required for a weak genotoxic effect. However, at pH 6, genotoxicity was enhanced, showing a significant increase in OTM values at 5 mM this compound. Co-incubation with hydrogen peroxide or the peroxynitrite donor SIN-1 also enhanced this compound's genotoxic effects. nih.gov

Here is a summary of Comet assay data:

| Cell Type | This compound Concentration (mM) | Incubation Time | Olive Tail Moment (OTM) (Mean ± S.E.) | Citation |

| Human Lymphocytes | 0 | 1 hour | 1.29 ± 0.13 | nih.gov |

| Human Lymphocytes | 5 | 1 hour | Significant increase | nih.gov |

| Human Lymphocytes | 10 | 1 hour | Significant increase | nih.gov |

| Human Lymphocytes | 25 | 1 hour | Significant increase | nih.gov |

| Human Lymphocytes | 50 | 1 hour | 18.25 ± 1.59 | nih.gov |

| Human Lymphocytes | 10 | 1 hour | 3.45 ± 0.43 | nih.gov |

| Human Lymphocytes | 10 | 3 hours | Significant increase | nih.gov |

| Human Lymphocytes | 10 | 6 hours | Significant increase | nih.gov |

| Human Lymphocytes | 10 | 24 hours | 57.77 ± 8.24 | nih.gov |

| Human Nasal Mucosal Cells | 0 | 1 hour | 1.17 ± 0.12 | nih.gov |

| Human Nasal Mucosal Cells | 10 | 1 hour | Significant increase | nih.gov |

| Human Nasal Mucosal Cells | 25 | 1 hour | Significant increase | nih.gov |

| Human Nasal Mucosal Cells | 50 | 1 hour | Significant increase | nih.gov |

| Human Nasal Mucosal Cells | 100 | 1 hour | 21.67 ± 2.97 | nih.gov |

| Esophageal Adenocarcinoma (OE33) | 25-50 | Not specified | Weak genotoxic effect (neutral pH) | nih.gov |

| Esophageal Adenocarcinoma (OE33) | 5 | Not specified | Significant increase (pH 6) | nih.gov |

| Esophageal Adenocarcinoma (OE33) | 1-10 | 4 hours | Dose-dependent significant effect (with SIN-1) | nih.gov |

Mutagenicity Assessment (e.g., HPRT Gene Mutation Assay)

The HPRT gene mutation assay has been used to evaluate the mutagenic potential of this compound in human lymphocytes. Exposure of isolated peripheral blood lymphocytes to 1 mM this compound for four hours resulted in a statistically significant increase in mutant frequency. ebi.ac.ukresearchgate.netnih.govresearchgate.net The mutant frequency increased from 0.73 ± 0.58 x 10-6 in control lymphocytes to 1.14 ± 0.89 x 10-6 in this compound-treated lymphocytes (P<0.05). ebi.ac.ukresearchgate.netnih.govresearchgate.net These findings suggest that this compound is mutagenic to human lymphocytes under these experimental conditions. ebi.ac.ukresearchgate.netresearchgate.net

Here is a data table for the HPRT gene mutation assay:

| Cell Type | This compound Concentration (mM) | Incubation Time | Mutant Frequency (x 10-6 lymphocytes) (Mean ± S.D.) | P-value | Citation |

| Human Lymphocytes | 0 (Control) | 4 hours | 0.73 ± 0.58 | <0.05 | ebi.ac.ukresearchgate.netnih.govresearchgate.net |

| Human Lymphocytes | 1 | 4 hours | 1.14 ± 0.89 | <0.05 | ebi.ac.ukresearchgate.netnih.govresearchgate.net |

In Vitro Cell Line Studies (e.g., Human Lymphocytes, Nasal Mucosal Cells, Esophageal Adenocarcinoma Cells)

Studies utilizing various human cell lines have provided evidence of this compound's genotoxicity. As mentioned in the Comet assay section, this compound induced DNA damage in human lymphocytes and nasal mucosal cells. nih.govebi.ac.ukresearchgate.netoup.com Furthermore, research on a human esophageal adenocarcinoma cell line (OE33) demonstrated significant genotoxic effects, particularly under conditions mimicking the environment of gastroesophageal reflux disease (GERD), such as increased oxidative and nitrosative stress. nih.govebi.ac.ukresearchgate.netoup.com this compound has also been found to inhibit the repair of DNA lesions induced by other alkylating agents in esophageal cells. nih.gov

DNA Adduct Formation (e.g., Pyridyloxobutylation)

This compound is implicated in DNA damage through a process similar to that of tobacco-specific nitrosamines (TSNAs), involving pyridyloxobutylation. nih.govebi.ac.ukresearchgate.net After nitrosation and/or peroxidation, this compound can give rise to reactive pyridyloxobutylating species capable of forming pyridyloxobutylated DNA adducts. ncats.ioresearchgate.netresearchgate.net These adducts can induce DNA damage if not effectively repaired. researchgate.net In vitro experiments with calf thymus DNA have shown that this compound is rapidly nitrosated at pH 2 to pH 4 and forms DNA adducts. researchgate.net Within 3 hours of incubation under nitrosation conditions, up to 0.1% of labeled this compound was covalently bound to calf thymus DNA. researchgate.netnih.gov

Carcinogenic Implications

This compound's genotoxic properties and its ability to be metabolized into reactive intermediates contribute to its potential carcinogenic implications. tandfonline.comebi.ac.ukresearchgate.netresearchgate.net

Formation of Carcinogenic Nitrosamines (e.g., N'-Nitrosonornicotine)

One significant aspect of this compound's carcinogenic potential lies in its ability to be converted into carcinogenic nitrosamines, particularly N'-nitrosonornicotine (NNN). tandfonline.comebi.ac.ukaacrjournals.org Upon nitrosation, this compound yields NNN and 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB). researchgate.netnih.gov This reaction can occur under acidic conditions, such as those found in the stomach. researchgate.netnih.govacs.org NNN is a potent esophageal carcinogen in rats. researchgate.netnih.gov The metabolic activation of NNN leads to the formation of DNA and protein adducts that release HPB upon hydrolysis. researchgate.netnih.gov The formation of NNN from dietary this compound could represent a risk factor for tumors in the upper intestinal tract, including esophageal adenocarcinoma. researchgate.netnih.gov

Association with Esophageal Adenocarcinoma Development

Recent data suggest that this compound may represent a tobacco-independent carcinogenic source linked to the increased incidence of esophageal adenocarcinoma researchgate.netresearchgate.net. This compound is readily activated through processes like nitrosation and peroxidation nih.govebi.ac.uk. This activation can lead to the formation of reactive intermediates with carcinogenic potential nih.govtandfonline.com. Notably, upon nitrosation, this compound yields 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) and N'-nitrosonornicotine (NNN), the latter being a known strong esophageal carcinogen in rats researchgate.netnih.gov. Metabolic activation of NNN results in the formation of DNA and protein adducts that release HPB upon hydrolysis researchgate.netnih.gov. This compound itself has been shown to induce DNA damage in human lymphocytes and in cell lines derived from human esophageal adenocarcinoma researchgate.netnih.govtandfonline.com. Studies using the Comet assay have demonstrated the genotoxic effects of this compound in a human esophageal adenocarcinoma cell line (OE33) nih.govebi.ac.uk. This genotoxicity was observed to be enhanced at lower pH values and in the presence of oxidative and nitrosative stress, conditions that may be relevant in the context of gastroesophageal reflux disease (GERD), a known risk factor for esophageal adenocarcinoma researchgate.netnih.govtandfonline.com.

Oxidative Stress Induction

This compound has been shown to induce oxidative stress, with pro-oxidant effects comparable to those of nicotine (B1678760) srce.hrbiocrick.com. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body's antioxidant defenses to neutralize them researchgate.netcorconinternational.com.

Effects on Enzymatic Antioxidative Defenses (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione (B108866) Peroxidase, Glutathione Reductase)

Studies in rat liver have investigated the effects of this compound on enzymatic antioxidative defenses. Administration of this compound altered hepatic function by affecting the activity of key antioxidant enzymes srce.hrresearchgate.net. Specifically, this compound exposure led to decreased activity levels of superoxide dismutase (SOD) and glutathione peroxidase (GPx) srce.hrresearchgate.net. Conversely, the activities of catalase (CAT) and glutathione reductase (GR) were found to be increased srce.hrresearchgate.net. These alterations indicate a compromise in the enzymatic defense system's ability to counteract oxidative damage srce.hr.

Impact on Non-Enzymatic Antioxidative Defenses (e.g., Reduced Glutathione)

In addition to enzymatic defenses, this compound also impacts non-enzymatic antioxidants. Research in rat liver demonstrated that this compound administration resulted in a decrease in the levels of reduced glutathione (GSH) srce.hrresearchgate.net. GSH is a crucial non-enzymatic antioxidant that plays a significant role in maintaining the cellular redox state and detoxifying harmful compounds caymanchem.comnih.govjidc.org. The observed depletion of GSH suggests a compromised non-enzymatic antioxidative capacity following this compound exposure srce.hr.

Lipid Peroxidation Markers (e.g., Malondialdehyde)

Lipid peroxidation is a process where free radicals damage lipids, leading to the formation of harmful byproducts mdpi.com. Malondialdehyde (MDA) is a commonly used marker to assess the extent of lipid peroxidation mdpi.comresearchgate.netbibliotekanauki.plnih.gov. Studies have shown that this compound significantly increased levels of malondialdehyde in rat liver srce.hrresearchgate.net. This increase in MDA indicates enhanced lipid peroxidation, further supporting the evidence that this compound induces oxidative stress and causes oxidative damage to cellular components srce.hr.

The following table summarizes the observed effects of this compound on certain oxidative stress markers in rat liver:

| Marker | Effect of this compound Exposure (Rat Liver) |

| Superoxide Dismutase (SOD) | Decreased Activity |

| Catalase (CAT) | Increased Activity |

| Glutathione Peroxidase (GPx) | Decreased Activity |

| Glutathione Reductase (GR) | Increased Activity |

| Reduced Glutathione (GSH) | Decreased Levels |

| Malondialdehyde (MDA) | Increased Levels |

*Based on findings in rat liver srce.hrresearchgate.net.

Role of Oxidative Status in this compound Toxicity

The oxidative status of cells plays a role in this compound's toxicity and genotoxic activity tandfonline.comtandfonline.com. This compound exerts significant genotoxic effects in esophageal cells under conditions of increased oxidative and nitrosative stress, which can result from chronic inflammation nih.govebi.ac.ukbiocrick.com. Enhanced oxidative stress may facilitate the peroxidation of this compound, potentially increasing its carcinogenic potential tandfonline.comtandfonline.com.

Co-Exposure and Synergistic Effects

Research indicates that this compound may contribute to synergistic effects when present alongside other compounds. For instance, this compound, along with other minor tobacco alkaloids, has been shown to increase nicotine-induced locomotor activity in rats, suggesting a synergistic interaction rather than a simple additive effect oup.com. Additionally, co-exposure to this compound has been reported to enhance radiation damage in irradiated and non-irradiated bystander regions gatech.edu.

Modulating Effects of Antioxidants on this compound Cytotoxicity (e.g., Vitamin C)

Antioxidants are compounds that can help inhibit free radicals, which can damage cells. researchgate.net The modulating action of antioxidant treatment on this compound-induced cytotoxicity has been examined.

Studies have explored the effect of Vitamin C (ascorbic acid) on the antiproliferative and cytotoxic potential of this compound in cell lines such as human hepatocellular carcinoma HepG2 cells and murine erythroleukemia (MEL) cells. tandfonline.comtandfonline.combas.bg Vitamin C was selected for study due to its widespread use as a dietary supplement and its presence in the daily diet. tandfonline.com

In HepG2 cells, this compound induced a significant dose- and time-dependent reduction in cell viability and proliferative activity. tandfonline.comtandfonline.com The simultaneous treatment with this compound and Vitamin C showed a modulating activity of Vitamin C on the cytotoxic effect of this compound, with concentration- and time-dependent variations. researchgate.nettandfonline.comtandfonline.com Specifically, Vitamin C significantly reduced the cytotoxic effect of this compound at concentrations of 2.5 and 5 mmol L⁻¹ after 48 hours of treatment in HepG2 cells. tandfonline.com

In MEL cells, a protective effect of Vitamin C was observed after 48 hours of incubation. bas.bg Vitamin C was found to reduce the toxicity of this compound across a wide range of concentrations. bas.bg Flow cytometric analysis indicated that a combination of Vitamin C with 100 µM this compound resulted in the elimination of this compound's effect on the cell cycle, with the histogram being almost identical to that of untreated control cells. bas.bg At a higher this compound concentration (200 µM), the addition of Vitamin C reduced the amount of hypoploid cells (indicative of apoptosis) by almost half, suggesting a reduction in the fraction of apoptotic cells. bas.bg These results suggest that Vitamin C may protect cells from the cytotoxic effects of this compound. bas.bg

The observed modulating effects of Vitamin C may be related to its antioxidant properties, potentially counteracting oxidative stress induced by this compound or its metabolites. researchgate.netnih.gov

Data Tables

Here are interactive data tables summarizing some of the research findings:

Table 1: Effect of this compound Concentration on Micronucleus (MN) Frequency in Human Primary Cells (AG1522)

| This compound Concentration (mM) | Treatment Duration (h) | Effect on MN Frequency | Citation |

| 1 | 3 | No significant increase | ebi.ac.uknih.gov |

| 5 | 3 | Significant increase | ebi.ac.uknih.gov |

| 10 | 3 | Significant increase | ebi.ac.uknih.gov |

Table 2: Effect of this compound (1 mM) on Micronucleus (MN) Frequency in Irradiated and Bystander Regions after Alpha-Particle Irradiation

| Alpha-Particle Dose (cGy) | Region | This compound (1 mM) Effect on MN Frequency | Mediator Involved | Citation |

| 0.2 | Irradiated | Distinctly enhanced | Nitric Oxide | ebi.ac.ukresearchgate.netnih.gov |

| 0.2 | Non-irradiated | Distinctly enhanced | Nitric Oxide | ebi.ac.ukresearchgate.netnih.gov |

| 1 | Irradiated | Distinctly enhanced | Nitric Oxide | ebi.ac.ukresearchgate.netnih.gov |

| 1 | Non-irradiated | Distinctly enhanced | Nitric Oxide | ebi.ac.ukresearchgate.netnih.gov |

| 10 | Irradiated | Distinctly enhanced | Nitric Oxide | ebi.ac.ukresearchgate.netnih.gov |

| 10 | Non-irradiated | Distinctly enhanced | Nitric Oxide | ebi.ac.ukresearchgate.netnih.gov |

Table 3: Modulating Effect of Vitamin C on this compound Cytotoxicity in HepG2 Cells

| This compound Concentration (mmol L⁻¹) | Vitamin C (200 µmol L⁻¹) | Treatment Duration (h) | Effect on this compound Cytotoxicity | Statistical Significance | Citation |

| 0.63 - 5 | Present | 48 | Protective effect | Significant at 2.5 and 5 mmol L⁻¹ | tandfonline.com |

Table 4: Effect of Vitamin C on this compound's Influence on Cell Cycle in MEL Cells

| This compound Concentration (µM) | Vitamin C (Concentration not specified in abstract) | Treatment Duration (h) | Effect on Cell Cycle | Effect on Hypoploid Cells | Citation |

| 100 | Present | 48 | Elimination of effect | Almost identical to control | bas.bg |

| 200 | Present | 48 | - | Amount reduced by almost half | bas.bg |

Analytical Methodologies for Myosmine Quantification and Detection

Chromatographic Techniques

Chromatographic methods are widely used for the separation and quantification of myosmine from complex samples.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a common technique for the analysis of this compound, often used in the determination of tobacco alkaloids in various matrices such as human toenail, plasma, and saliva. nih.govx-mol.com This method allows for the separation of this compound from other compounds before detection and quantification by mass spectrometry. GC/MS has been applied to analyze this compound in tobacco leaves and cigarette filler. researchgate.netnih.govnih.govgoogle.com It has also been used to identify this compound peroxidation products. aacrjournals.org

GC/MS methods for this compound analysis often involve specific extraction procedures depending on the matrix. For instance, analysis of minor tobacco alkaloids, including this compound, in cigarette filler and various tobacco species has been performed using GC-tandem mass spectrometry (GC-MS/MS). researchgate.netnih.govnih.govcdc.gov This approach offers high specificity for quantifying this compound alongside other minor alkaloids like nornicotine (B190312), anabasine (B190304), anatabine, and isonicoteine. researchgate.netnih.govnih.gov Concentrations of this compound in the filler of 50 popular cigarette brands were found to range from 8.64 to 17.3 µg/g using GC-MS/MS. researchgate.netnih.govnih.govcdc.gov

GC/MS has also been utilized for the quantitative analysis of this compound in nuts like peanuts and hazelnuts, where it was detected in ng/g amounts. acs.org The method involved electron impact mode at 70 eV with separation on a BPX5 capillary column. acs.org

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV/DAD)

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is another technique used for this compound analysis. researchgate.netresearchgate.net This method is suitable for separating this compound in liquid matrices and detecting it based on its UV absorption properties. This compound exhibits absorbance peaks, for example, at 234 nm and 260 nm. utc.edu

HPLC-UV/DAD has been employed to analyze the product pattern of this compound peroxidation reactions. aacrjournals.org Using an RP-18 column, researchers could separate this compound peroxidation products, and identification was performed by comparing retention times and UV spectra with standard compounds. aacrjournals.org

HPLC-UV has also been used for the direct analysis of compounds involved in this compound peroxidation assays after derivatization. aacrjournals.org In the analysis of alkaloids in Nicotiana species, HPLC with a UV detector and a C18 column has been used for quantitative analysis of this compound and other alkaloids. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for this compound quantification, particularly in complex biological samples and tobacco products. researchgate.netmdpi.comnih.gov This method involves separating the analytes by liquid chromatography and then detecting and quantifying them using tandem mass spectrometry.

LC-MS/MS methods have been developed for the simultaneous determination of this compound and other nicotine-related impurities in various matrices, including nicotine (B1678760) pouches and tobacco products. mdpi.com Although some isobaric compounds might coelute, LC-MS/MS can differentiate them based on their specific fragmentation patterns in the tandem mass spectrometer. mdpi.com

While LC-MS/MS is a powerful tool, some studies have reported challenges in detecting this compound in certain human tissues using this method. nih.gov However, it has been successfully applied for the analysis of this compound in other matrices, offering good linearity, extraction yields, and low limits of detection and quantification. mdpi.com

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is a highly sensitive and rapid technique for this compound analysis. researchgate.netmdpi.comresearchgate.netcoresta.org UPLC provides faster separation and higher resolution compared to conventional HPLC, while ESI-MS/MS offers sensitive and selective detection.

UPLC-ESI-MS/MS has been used for the simultaneous determination of this compound and other nicotine impurities in nicotine pouch products and tobacco-containing matrices. mdpi.com A developed method allowed for the separation and quantification of multiple analytes within a short run time (e.g., 3.5 minutes). mdpi.com This method demonstrated good linearity, extraction recoveries, and low limits of detection and quantification for this compound. mdpi.com

UPLC-ESI-MS/MS has also been applied for the simultaneous quantification of tobacco alkaloids, including this compound, in consumer products. coresta.org

Electrophoretic Methods (e.g., Capillary Zone Electrophoresis)

Electrophoretic methods, such as Capillary Zone Electrophoresis (CZE), can be used for the separation of this compound from other tobacco alkaloids. ebi.ac.uknih.govresearchgate.netdiva-portal.org CZE separates analytes based on their charge-to-size ratio in an electric field.

This compound can be separated from other tobacco alkaloids like nornicotine, nicotine, and anabasine using CZE with specific buffer systems. ebi.ac.uknih.gov For instance, using a citrate (B86180) solution at pH 6.5 as the buffer allows for the intact protonation of this compound, giving it a positive charge and enabling its separation. ebi.ac.uknih.gov This approach has shown higher sensitivity compared to gas chromatography with a nitrogen-phosphorus detector (GC-NPD) for this compound detection. ebi.ac.uknih.gov While CZE can be used for separation, it may sometimes lack sensitivity and specificity compared to MS-based techniques. researchgate.net Coupling CZE with mass spectrometry (CZE/MS) can help address some of these limitations, particularly for differentiating isobaric compounds. researchgate.net

Electrochemical and Biosensor Technologies (e.g., Piezoelectric Microgravimetry Chemosensors)

Electrochemical methods and biosensor technologies offer alternative approaches for this compound detection, often providing advantages such as portability and lower cost compared to chromatographic techniques. researchgate.net

Electrochemical examination of this compound has been conducted using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) on electrodes such as the glassy carbon electrode (GCE). researchgate.net These studies investigate the electrochemical properties of this compound and can be used for its sensitive determination in matrices like tobacco leaves. researchgate.net

Biosensors, including those utilizing piezoelectric microgravimetry (PM), have been developed for the determination of this compound. ebi.ac.ukscience24.comsigmaaldrich.comresearchgate.netnih.govacs.org Piezoelectric microgravimetry chemosensors employ a sensitive layer that selectively recognizes the analyte, causing a change in mass that is detected by a piezoelectric crystal. science24.comnih.govacs.org For this compound detection, tailor-designed zinc porphyrin polymer films have been synthesized and used as recognition units on quartz crystal resonators. science24.comresearchgate.netnih.govacs.org These sensors have shown the ability to determine this compound at specific concentration levels with sensitivity and selectivity. science24.comnih.govacs.org The development of such sensors can offer an alternative to more time-consuming chromatographic methods for this compound quantification. ebi.ac.uknih.govacs.org

| Analytical Technique | Principle | Applications | Notes |

| GC/MS | Separation by GC, detection/quantification by MS | Tobacco products (filler, leaves), human biological samples (toenail, plasma, saliva), nuts | Widely used, often coupled with MS/MS for specificity. nih.govacs.orgx-mol.comresearchgate.netnih.govnih.govgoogle.com |

| HPLC-UV/DAD | Separation by HPLC, detection by UV/DAD | This compound peroxidation products, Nicotiana species extracts | Detects based on UV absorption. aacrjournals.orgresearchgate.netutc.edu |

| LC-MS/MS | Separation by LC, detection/quantification by tandem MS | Tobacco products (nicotine pouches, tobacco), human tissue | High sensitivity and selectivity, useful for complex matrices. researchgate.netmdpi.comnih.gov |

| UPLC-ESI-MS/MS | High-resolution separation by UPLC, sensitive detection by ESI-tandem MS | Nicotine pouches, tobacco-containing matrices, consumer products | Rapid analysis, high sensitivity, low detection limits. researchgate.netmdpi.comresearchgate.netcoresta.org |

| Capillary Zone Electrophoresis | Separation based on charge and size in an electric field | Separation from other tobacco alkaloids | Can offer higher sensitivity than GC-NPD with specific buffers, may lack sensitivity vs MS. ebi.ac.uknih.govresearchgate.net |

| Electrochemical/Biosensors | Detection based on electrochemical properties or selective recognition | Tobacco leaves, determination using specialized sensors (e.g., PM chemosensors) | Potential for portability and lower cost, tailor-designed sensors for selective detection. researchgate.netscience24.comnih.govacs.org |

Sample Preparation and Derivatization Techniques

The accurate quantification and detection of this compound across various matrices necessitate robust and efficient sample preparation and, in some analytical methods, derivatization techniques. This compound, a minor tobacco alkaloid found not only in tobacco products but also in various foods, presents analytical challenges due to its concentration levels and the complexity of the sample matrices ebi.ac.ukacs.orgacs.org. Sample preparation aims to isolate and concentrate this compound while removing interfering substances, thereby improving the sensitivity and selectivity of the subsequent analytical measurement. Derivatization, particularly for gas chromatography (GC)-based methods, is often employed to enhance the volatility and thermal stability of this compound. organomation.comjfda-online.com